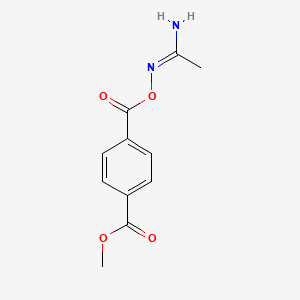
APDye 680 NHS Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
APDye 680 NHS Ester is a bright and photostable near-infrared dye that is spectrally and structurally identical to Alexa Fluor 680 Dye. This compound is commonly used in small animal imaging applications at the 700 nm wavelength and provides excellent clearance profiles in animals. It is also used in flow cytometry and can be attached to proteins at high molar ratios without significant self-quenching, leading to brighter conjugates and more sensitive detection .
準備方法
APDye 680 NHS Ester is synthesized through a series of chemical reactions involving the introduction of the NHS (N-hydroxysuccinimide) ester group to the dye molecule. The NHS ester is a popular tool for conjugating the dye to proteins or antibodies. The typical synthetic route involves the reaction of the dye with N-hydroxysuccinimide and a carbodiimide coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under mild conditions, usually at room temperature, and the product is purified by chromatography .
化学反応の分析
APDye 680 NHS Ester primarily undergoes substitution reactions where the NHS ester group reacts with primary amines (R-NH2) on proteins, amine-modified oligonucleotides, and other amine-containing molecules. The reaction forms a stable amide bond, effectively labeling the target molecule with the dye. Common reagents used in these reactions include the dye itself, the target molecule containing primary amines, and a suitable buffer, such as sodium bicarbonate buffer (pH 8.3). The major product formed is the dye-labeled molecule, which exhibits bright fluorescence and high photostability .
科学的研究の応用
APDye 680 NHS Ester has a wide range of scientific research applications:
Chemistry: Used for labeling and detecting primary amines in various chemical compounds.
Biology: Employed in flow cytometry for cell sorting and analysis, as well as in fluorescence microscopy for imaging biological samples.
Medicine: Utilized in small animal imaging to study disease progression and treatment efficacy.
Industry: Applied in the development of diagnostic assays and biosensors for detecting specific biomolecules .
作用機序
The mechanism of action of APDye 680 NHS Ester involves the formation of a stable amide bond between the NHS ester group and the primary amines on the target molecule. This covalent attachment ensures that the dye remains firmly bound to the target, allowing for accurate and sensitive detection. The long wavelength emission of the dye allows for detection in complex samples with auto-fluorescent background signals, making it highly effective for imaging and analytical applications .
類似化合物との比較
APDye 680 NHS Ester is spectrally and structurally identical to several other near-infrared dyes, including:
Alexa Fluor 680: Known for its bright fluorescence and photostability.
DyLight 680: Offers similar spectral properties and is used for labeling proteins and antibodies.
IRDye 680: Another near-infrared dye with comparable properties and applications .
This compound stands out due to its excellent clearance profiles in animals and its ability to be attached to proteins at high molar ratios without significant self-quenching, leading to brighter conjugates and more sensitive detection .
特性
分子式 |
C40H49ClN4O13S3 |
|---|---|
分子量 |
925.5 g/mol |
IUPAC名 |
3-[5-chloro-2-[(1E,3E,5E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-5-sulfo-3-(4-sulfobutyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylpyrrolo[2,3-b]pyridin-7-ium-7-yl]propane-1-sulfonate |
InChI |
InChI=1S/C40H49ClN4O13S3/c1-39(2)31-25-28(41)27-43(21-12-24-60(52,53)54)38(31)42-33(39)13-6-4-7-14-34-40(3,20-9-11-23-59(49,50)51)30-26-29(61(55,56)57)16-17-32(30)44(34)22-10-5-8-15-37(48)58-45-35(46)18-19-36(45)47/h4,6-7,13-14,16-17,25-27H,5,8-12,15,18-24H2,1-3H3,(H2-,49,50,51,52,53,54,55,56,57) |
InChIキー |
SUVDMGMWARUUML-UHFFFAOYSA-N |
異性体SMILES |
CC1(C2=C(N=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |
正規SMILES |
CC1(C2=C(N=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13706865.png)

![N'-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide](/img/structure/B13706876.png)

![Methyl 3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13706893.png)
![Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13706904.png)
